4,6-Dichloro-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, the preparation of 4,7-dichloroquinoline can be achieved through hydrolysis, decarboxylation, and chlorination steps, followed by fluorination to introduce the fluorine atom .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Cross-Coupling: Palladium catalysts with bases like triethylamine or potassium phosphate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives, while cross-coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-7-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Agriculture: It is employed in the synthesis of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-7-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. In medicinal applications, the compound often targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of chlorine and fluorine atoms enhances the binding affinity and specificity of the compound to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dichloroquinoline
- 6,7-Difluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: 4,6-Dichloro-7-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4,7-Dichloroquinoline lacks the fluorine atom, which may result in different electronic properties and reactivity. Similarly, 6,7-Difluoroquinoline has two fluorine atoms, which can significantly alter its biological activity and chemical behavior .
Eigenschaften
Molekularformel |
C9H4Cl2FN |
---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
4,6-dichloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
InChI-Schlüssel |
LLKNPCJCKMLUIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.